molecular formula C19H18N4O3S B4666585 N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B4666585
M. Wt: 382.4 g/mol
InChI Key: SKLPFYPNZIWNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. Its unique chemical structure and properties make it an interesting subject for research in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has potential biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells and certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide in lab experiments is its unique chemical structure, which allows for the exploration of new therapeutic avenues. However, its complex synthesis method and potential toxicity may pose limitations for some researchers.

Future Directions

There are many potential future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. Some areas of interest include further exploration of its anti-inflammatory properties, its potential use in cancer treatment, and its ability to inhibit the growth of certain bacteria. Additionally, there may be opportunities to modify the compound to improve its efficacy and reduce toxicity.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been studied for its potential use in various therapeutic applications. Some of the areas of research include cancer treatment, anti-inflammatory agents, and antimicrobial agents.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(5-phenyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-19(21-16-10-11-27(25,26)13-16)15-6-8-17(9-7-15)23-18(12-20-22-23)14-4-2-1-3-5-14/h1-9,12,16H,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLPFYPNZIWNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

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